Product packaging for Aspergillitine(Cat. No.:)

Aspergillitine

Cat. No.: B1242574
M. Wt: 239.27 g/mol
InChI Key: UCURHOJUSAYQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aspergillitine is a chromone derivative characterized by a benzopyran core structure fused with a pyridine ring. It was isolated from the sponge-associated marine fungus Aspergillus versicolor . Chromones are a significant class of oxygen-containing heterocycles recognized in medicinal chemistry for their diverse biological properties and minimal toxicity to mammals . In bioactivity screenings, this compound has demonstrated antibacterial properties. Specifically, it was shown to be active against the Gram-positive bacterium Bacillus subtilis . The research value of this compound lies in its structure as a natural product of marine fungal origin, making it a compound of interest for investigating new antibacterial agents and for studying the structure-activity relationships of chromone derivatives. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO2 B1242574 Aspergillitine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2,3,8-trimethylpyrano[3,2-h]isoquinolin-4-one

InChI

InChI=1S/C15H13NO2/c1-8-6-11-4-5-12-14(17)9(2)10(3)18-15(12)13(11)7-16-8/h4-7H,1-3H3

InChI Key

UCURHOJUSAYQKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)C3=C(C=C2)C(=O)C(=C(O3)C)C

Synonyms

aspergillitine

Origin of Product

United States

Isolation and Dereplication of Aspergillitine

Discovery and Source Organisms

Aspergillitine was first identified as a chromone (B188151) derivative possessing a pyridine (B92270) ring. frontiersin.org It was isolated from a fungal strain found in association with a marine sponge, highlighting the rich chemical diversity of marine ecosystems. frontiersin.orgresearchgate.net

The primary producer of this compound is the fungus Aspergillus versicolor. frontiersin.orgresearchgate.net Fungal strains are typically isolated from their natural habitats, such as marine sponges or sediments, using standard microbiological techniques. nih.govunirioja.es Once a pure culture is obtained, it is cultivated on a suitable growth medium to encourage the production of secondary metabolites like this compound.

Commonly used media for Aspergillus species include Potato Dextrose Agar (PDA) and various broth formulations. unirioja.esnih.gov The cultivation conditions, such as temperature, pH, and aeration, are carefully controlled to optimize fungal growth and metabolite production. For instance, some Aspergillus strains show optimal growth at temperatures between 28-40°C and a pH of 5.8-6.0. neptjournal.com The cultivation period can range from several days to weeks, after which the fungal biomass and culture broth are harvested for extraction. nih.govmdpi.com

The "One Strain Many Compounds" (OSMAC) approach is often employed, where a single fungal strain is grown on different media to induce the production of a wider range of secondary metabolites. nih.gov

The symbiotic relationship between the sponge and the fungus provides a unique environment that can influence the production of secondary metabolites. Fungi associated with marine sponges have proven to be a prolific source of novel and biologically active compounds. nih.govnih.govresearchgate.net

Fungal Strain Isolation and Cultivation Methodologies

Chromatographic Separation and Purification Techniques

Following cultivation, the fungal culture is typically extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract containing a mixture of compounds. researchgate.net The separation and purification of this compound from this complex mixture are achieved through various chromatographic techniques. journalagent.com

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. journalagent.com Techniques commonly employed for the purification of natural products like this compound include:

Column Chromatography: A fundamental technique where the crude extract is passed through a column packed with a solid adsorbent (stationary phase), and different compounds are eluted at different rates by a solvent (mobile phase). journalagent.com

High-Performance Liquid Chromatography (HPLC): A more advanced and efficient form of column chromatography that uses high pressure to pass the solvent through the column, leading to higher resolution and faster separation times. journalagent.com This method is crucial for obtaining highly pure compounds.

The choice of stationary and mobile phases is critical for successful separation and is determined by the physicochemical properties of the target compound. sunnypharmtech.com

Methodologies for Structural Elucidation (Non-Identificatory Focus)

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric methods. researchgate.netnih.gov

Spectroscopic techniques provide detailed information about the molecule's framework and functional groups. researchgate.net Key methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful tools for structure elucidation. 1D NMR (¹H and ¹³C) provides information about the types and number of hydrogen and carbon atoms, while 2D NMR experiments (like COSY, HMQC, and HMBC) reveal the connectivity between these atoms, allowing for the assembly of the molecular skeleton. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting the absorption of infrared radiation. nih.govyoutube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and can indicate the presence of chromophores, such as aromatic rings. nih.gov

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight and elemental composition of a compound. chromatographyonline.comchemrxiv.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the molecular formula of the compound. nih.govmdpi.com

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions are fragmented, and the masses of the fragments are analyzed. This provides valuable information about the structure of the molecule by revealing how it breaks apart. chromatographyonline.commdpi.com

The integration of these advanced analytical techniques is essential for the unambiguous structural determination of complex natural products like this compound. nih.govmdpi.com

Stereochemical Determination Strategies

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of a molecule's identity and function. For complex natural products, its determination is a significant challenge that requires sophisticated strategies. longdom.org

For this compound, the initial structural work utilized NOE difference spectra to infer the relative arrangement of atoms in space. researchgate.net However, to unambiguously determine the complete stereochemistry (both relative and absolute) of such molecules, a multi-faceted approach is standard practice. nih.gov

Key strategies applicable to complex heterocyclic compounds include:

Advanced NMR Techniques: Beyond standard NOE analysis, the measurement of Residual Dipolar Couplings (RDCs) in weakly oriented media provides long-range structural constraints that are invaluable for determining the relative configuration of stereocenters that are far apart in the molecule. leibniz-fmp.de

Chiroptical Spectroscopy and Computational Chemistry: Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful tools for determining the absolute configuration of chiral molecules. mdpi.com The process involves measuring the experimental CD spectrum of the natural product and comparing it to the theoretical spectra calculated for all possible stereoisomers using quantum-chemical methods. leibniz-fmp.demdpi.com A match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. This approach has been successfully applied to establish the stereochemistry of other complex marine natural products. mdpi.com

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides the most definitive and unambiguous determination of its complete 3D structure, including absolute stereochemistry.

While the original reports on this compound relied on foundational NMR techniques, the full stereochemical confirmation would typically be pursued using these advanced computational and spectroscopic methods to provide unequivocal proof of its three-dimensional structure. nih.govleibniz-fmp.de

Biosynthetic Pathways and Genetic Foundations of Aspergillitine

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of natural products is dependent on the availability of precursors from primary metabolism. nih.gov The core scaffold of aspergillitine is a 2,3-dimethylchromone, a class of compounds typically derived from the polyketide pathway. nih.govmdpi.com This pathway utilizes simple building blocks, primarily acetyl-CoA as a starter unit and malonyl-CoA for chain extension, which are condensed by a large multi-domain enzyme, a polyketide synthase (PKS). mdpi.com

For this compound, it is hypothesized that a specific PKS assembles a polyketide chain from these precursors. This linear chain would then undergo a series of modifications, including intramolecular cyclization and aromatization, to form the characteristic chromone (B188151) ring. The origin of the nitrogen atom and the subsequent formation of the third heterocyclic ring are less clear but likely involve an amino acid precursor incorporated by a nonribosomal peptide synthetase (NRPS) or a transaminase.

While direct experimental evidence for this compound's specific precursors is not yet available, the general principles of fungal metabolite biosynthesis provide a strong foundation for these proposals.

Table 1: Proposed Biosynthetic Precursors and Key Intermediate Types for Chromone Scaffolds

Molecule/Intermediate Type Proposed Role in Biosynthesis Originating Pathway
Acetyl-CoA Starter unit for polyketide chain Primary Metabolism
Malonyl-CoA Extender units for polyketide chain Primary Metabolism
S-Adenosyl methionine (SAM) Methyl group donor for chromone decoration Primary Metabolism
Polyketide Chain Direct product of PKS activity Polyketide Synthesis

Enzymatic Transformations and Pathway Delineation Studies

Currently, there are no specific pathway delineation studies published for this compound. However, the formation of its complex structure would necessitate a series of precise enzymatic transformations. nih.gov Following the initial synthesis of the polyketide chain by a PKS, several key enzyme classes are predicted to be involved.

A cyclase domain within the PKS or a separate enzyme would catalyze the intramolecular condensation (a Claisen-type or aldol (B89426) reaction) to form the initial aromatic ring. Subsequent modifications by tailoring enzymes such as oxidoreductases (e.g., P450 monooxygenases) and methyltransferases would be required to produce the final chromone structure. amazonaws.com The formation of the final nitrogen-containing ring could proceed through a complex cyclization, such as a 6π-azaelectrocyclization, a reaction that has been explored in the chemical synthesis of the proposed this compound structure. researchgate.net

Elucidating this pathway would involve techniques like isotopic labeling studies, identification and characterization of intermediates from mutant strains, and in vitro reconstitution of the enzymatic reactions.

Table 2: Hypothesized Enzymatic Transformation Types in this compound Biosynthesis

Enzyme Class Putative Function Example Reaction Type
Polyketide Synthase (PKS) Assembly of the core polyketide backbone Decarboxylative condensation
Nonribosomal Peptide Synthetase (NRPS) Incorporation of an amino acid Adenylation and thiolation
Cyclase/Thioesterase Ring formation and release of the polyketide Intramolecular cyclization
Oxidoreductase (e.g., P450s) Hydroxylation, oxidation, epoxidation C-H activation
Methyltransferase Addition of methyl groups Electrophilic substitution

Involvement of Biosynthetic Gene Clusters (e.g., Polyketide Synthases, Nonribosomal Peptide Synthetases)

In fungi, the genes encoding the enzymes for a specific secondary metabolite are typically organized into a contiguous block on the chromosome known as a Biosynthetic Gene Cluster (BGC). nih.gov The identification of the BGC responsible for this compound production is a critical step toward understanding its synthesis.

Genome mining of the producing organism, Aspergillus versicolor, has revealed a rich potential for secondary metabolite production, with analyses identifying dozens of BGCs, including those for PKS, NRPS, and hybrid PKS-NRPS enzymes. nih.govmdpi.com The this compound BGC is predicted to be a hybrid PKS-NRPS cluster, given the compound's mixed biosynthetic origin. Such hybrid clusters are known to produce complex molecules by combining the chemical logic of both polyketide and peptide synthesis. x-mol.net

The BGC for this compound has not yet been identified. Its discovery would likely involve sequencing the genome of the producing A. versicolor strain and using bioinformatics tools like antiSMASH to predict BGCs. nih.gov The candidate cluster would be expected to contain a PKS gene, an NRPS or NRPS-like gene, and genes for tailoring enzymes like P450s and methyltransferases, consistent with the proposed biosynthetic steps. nih.gov

Genetic Engineering Approaches for Pathway Modulation and Yield Optimization

As the biosynthetic pathway and its corresponding gene cluster for this compound are currently unknown, no specific genetic engineering studies have been reported for modulating its production. However, the field of synthetic biology offers a robust toolkit that could be applied once the BGC is identified. mdpi.comresearchgate.net

One common strategy is the overexpression of the entire BGC in a heterologous host, such as Aspergillus nidulans or Aspergillus oryzae, which are well-characterized and genetically tractable fungal chassis. acs.org This can confirm the function of the BGC and potentially lead to higher yields.

Another approach involves manipulating regulatory elements within the native producer. Overexpressing a pathway-specific transcriptional activator or a global regulator, such as LaeA, has been shown to activate silent or poorly expressed BGCs in various Aspergillus species, including A. versicolor. mdpi.comacgpubs.org Conversely, gene knockout technologies, particularly the CRISPR/Cas9 system, could be used to delete genes for competing pathways, thereby redirecting metabolic flux towards this compound production. mdpi.comresearchgate.net These advanced genetic engineering techniques hold significant promise for the future study and optimization of this compound biosynthesis.

Chemical Synthesis of Aspergillitine and Analogues

Strategic Considerations for Total Synthesis

The total synthesis of a complex natural product like aspergillitine requires careful planning and strategic consideration of bond formations and ring closures. nih.govscripps.edu The efficiency and elegance of a synthetic route are often judged by its ability to construct the molecular architecture in a minimal number of steps with high yields. nih.gov

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by breaking down the target molecule into simpler, commercially available starting materials. ewadirect.com For this compound, a primary retrosynthetic analysis involves disconnecting the C-ring, which contains the nitrogen atom. This leads to a key intermediate, a 7,8-disubstituted chromone (B188151). rsc.org This chromone can then be further simplified by disconnecting the chromone core itself, suggesting a synthesis from a substituted propiophenone (B1677668) via a Kostanecki–Robinson synthesis. rsc.orgresearchgate.net

Two main strategies, labeled A and B, have been considered. rsc.org Strategy A focuses on a B → AB → ABC ring formation sequence, starting with the synthesis of the chromone (AB rings) and subsequently constructing the pyridine (B92270) C-ring. rsc.org This approach hinges on the successful functionalization of the chromone core at the 7 and 8 positions to introduce the necessary components for the final cyclization. rsc.org

Advanced Synthetic Methodologies

The synthesis of the this compound core has employed a range of modern and powerful synthetic reactions.

Cycloaddition Reactions: These reactions are fundamental in constructing cyclic systems. libretexts.orgslideshare.net In the context of this compound synthesis, a key step is a microwave-assisted electrocyclization of a 6π-electron aza-triene system to form the final pyridine ring. nih.govbvsalud.org This type of pericyclic reaction provides an efficient means to construct the heterocyclic ring. ed.ac.uk

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The synthesis of the this compound structure utilized a Stille cross-coupling reaction between an organostannane reagent (n-Bu₃SnCH₂CH=CH₂) and a chromone derivative. nih.govrsc.orgacs.org This reaction was crucial for introducing the three-carbon unit required for the formation of the C-ring. rsc.org

Isomerizations: Isomerization reactions are strategically employed to reposition functional groups or create specific stereochemistries. rsc.orgmdpi.com In the synthesis of this compound, a double bond isomerization was a key transformation. nih.govbvsalud.org Following the Stille cross-coupling, the resulting allyl group was isomerized to a more stable, conjugated position, setting the stage for the subsequent cyclization. researchgate.netconicet.gov.ar This isomerization was effectively carried out using a palladium catalyst. researchgate.net

Synthesis of this compound Derivatives and Analogues

The development of synthetic routes to the this compound core has opened avenues for the preparation of various derivatives and analogues. rsc.org By modifying the starting materials or introducing different functional groups at various stages of the synthesis, a library of related compounds can be generated. labmanager.com This allows for the exploration of structure-activity relationships and the potential optimization of biological activity. For instance, the synthesis of analogues with different substitution patterns on the aromatic rings or modifications to the heterocyclic C-ring could lead to compounds with altered properties. labmanager.com

Radiosynthesis for Advanced Research Applications

Radiolabeled molecules are invaluable tools in biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). wikipedia.org PET tracers consist of a positron-emitting radionuclide, such as fluorine-18, attached to a biologically active molecule. radiopaedia.org The development of a radiosynthesis for an this compound analogue, ¹⁸F-aspergillitine, has been reported. researchgate.net This was achieved by preparing a phenyl(this compound)iodonium salt precursor, which then underwent nucleophilic fluorination with ¹⁸F-fluoride. researchgate.netresearchgate.net

The ability to synthesize radiolabeled versions of this compound and its analogues opens the door to their use as PET tracers. thno.orgmdpi.com These tracers could be used to study the in vivo distribution, target engagement, and pharmacokinetics of this class of compounds, providing crucial information for drug development and understanding their mechanism of action. mdpi.com

Biological Activities and Molecular Mechanisms of Aspergillitine

Investigation of Antimicrobial Efficacy

The antimicrobial potential of Aspergillitine and its chemical relatives has been evaluated against various pathogens. Chromones as a class are recognized for their wide spectrum of biological activities, including antibacterial and antifungal actions. nih.govtsijournals.com

This compound has demonstrated notable antibacterial properties, particularly against the Gram-positive bacterium Bacillus subtilis. Isolated from the marine sponge-associated fungus Aspergillus versicolor, this compound exhibited moderate antibacterial activity. mdpi.comnih.gov In specific assays, its efficacy was quantified by measuring the diameter of the inhibition zone. nih.gov A derivative of this compound, isolated from an endophytic Aspergillus sp., also showed high activity against Bacillus subtilis, as well as against Escherichia coli and Xanthomonas oryzae. dagonuniversity.edu.mmmaas.edu.mm

Antibacterial Activity of this compound against Bacillus subtilis
CompoundConcentration per DiscInhibition Zone Diameter (mm)Source
This compound5 µg7 mm nih.govresearchgate.net
This compound10 µg8 mm nih.gov

While specific antifungal data for this compound is limited, studies on related compounds provide evidence of the antifungal potential within the chromone (B188151) family. For instance, xestodecalactone B, a decalactone metabolite also isolated from a fungus associated with the marine sponge Xestospongia exigua, has shown antifungal activity against Candida albicans. nih.gov Other chromone derivatives have been tested against various fungal plant pathogens, demonstrating a range of potencies. nih.gov The antifungal agent T-2307, while not a chromone, exhibits its fungicidal effect by causing the collapse of mitochondrial membrane respiration potential, a mechanism that highlights a key pathway for antifungal action. nih.gov

Antifungal Activity of Related Chromone Derivatives
CompoundFungal SpeciesMIC (µM)Source
Compound 146Fusarium oxysporum112.6 nih.gov
Compound 146Penicillium italicum450.4 nih.gov
Compound 147Fusarium oxysporum105.8 nih.gov
Compound 147Penicillium italicum211.7 nih.gov
Compound 147Fusarium graminearum211.7 nih.gov
Compound 148Fusarium oxysporum223 nih.gov
Compound 148Fusarium graminearum223 nih.gov

Antibacterial Activity Profiles (e.g., against Bacillus subtilis)

Evaluation of Antineoplastic and Cytotoxic Effects (in vitro)

The benzopyran structure, which forms the core of chromones like this compound, is found in many compounds exhibiting antitumor properties. nih.gov Approximately 33.9% of bioactive benzopyran compounds isolated from marine fungi have demonstrated antitumor activity. nih.gov

Direct studies on the cytotoxicity of this compound against specific cancer cell lines are not extensively documented in the reviewed literature. However, research on structurally related chromones demonstrates significant cytotoxic effects against various human tumor cell lines. Polycyclic chromones such as penixanthones C and D have shown inhibitory effects on the proliferation of K562 (chronic myelogenous leukemia), MCF-7 (breast cancer), and Huh-7 (hepatocellular carcinoma) cells. nih.gov Other fungal metabolites with chromone-like structures have also displayed potent cytotoxicity. mdpi.com

In Vitro Cytotoxicity of Related Chromone Compounds
CompoundCell LineActivity (IC50)Source
Penixanthone CK562, MCF-7, Huh-755.2 - 67.5 µM nih.gov
Penixanthone DK562, MCF-7, Huh-755.2 - 67.5 µM nih.gov
Compound 96Selected Tumor Cells0.24 - 45 µM mdpi.com
Gliomasolide 98HeLa10.1 µM mdpi.com

The precise molecular mechanisms underlying the cytotoxicity of this compound have not been fully elucidated. However, the mechanisms of other cytotoxic lymphocytes and compounds offer potential models. Cytotoxicity is often executed by inducing apoptosis (programmed cell death) in the target cell. clinicalgate.com This can occur through several pathways. One major route is the release of cytotoxic granules containing perforin (B1180081) and granzymes. clinicalgate.comresearchgate.net Perforin forms pores in the target cell's membrane, which allows granzymes to enter the cytoplasm. clinicalgate.comnih.gov Granzyme B can then activate a cascade of enzymes called caspases (such as caspases 3, 7, and 8), which dismantle the cell and lead to apoptosis via the intrinsic pathway. clinicalgate.com Another mechanism involves direct signaling through cell surface receptors, such as the Fas ligand on a killer cell binding to the Fas receptor on a target cell, which initiates apoptosis through the extrinsic pathway. researchgate.netwikipedia.org Furthermore, modulation of the mitochondrial pathway is a key mechanism for some antifungal agents, where the collapse of the mitochondrial membrane potential leads to cell death, a process that could also be relevant for cytotoxic activity against cancer cells. nih.gov

Cell Line Susceptibility Studies

Assessment of Antiviral Potential (for related chromones)

Chromones and their parent structures, benzopyrans, are recognized for possessing antiviral properties. nih.govtsijournals.com While this compound itself has not been a major focus of antiviral research, related compounds have shown significant activity against various viruses. The chromone TMC-256A1, produced by Aspergillus niger, effectively inhibited viral protein production by targeting the internal ribosome entry site (IRES) of the hepatitis C virus. nih.gov Another example is the chromone alkaloid schumannificine, which displayed the most potent anti-HIV activity among a series of related natural compounds. nih.gov Its mechanism is believed to involve irreversible binding to the viral envelope glycoprotein (B1211001) gp120, preventing the virus from entering host cells. nih.gov Derivatives of schumannificine also demonstrated powerful activity against Herpes Simplex Virus (HSV). nih.gov

Antiviral Activity of Related Chromone Compounds
CompoundVirusMechanism/ActivitySource
TMC-256A1Hepatitis C Virus (HCV)Inhibition of IRES-mediated translation (IC50 = 44 µM) nih.gov
Schumannificine 1Human Immunodeficiency Virus (HIV)Greatest activity among tested chromone alkaloids; binds to gp120 nih.gov
Schumannificine DerivativesHerpes Simplex Virus (HSV)Potent anti-HSV activity observed nih.gov

Enzyme Inhibitory Activities and Target Identification of this compound

The exploration of the enzyme inhibitory potential of the natural compound this compound is a developing area of research. While studies on its direct enzymatic targets are limited, the broader class of chromone derivatives to which it belongs has shown various enzyme inhibitory activities. This section delves into the current understanding of this compound's role as an enzyme inhibitor, including specific research into its effects on alpha-glucosidase and other potential enzyme targets and biochemical pathways.

Alpha-Glucosidase Inhibition Research

Currently, there is a lack of specific research findings detailing the inhibitory activity of this compound against alpha-glucosidase. While other metabolites from the Aspergillus genus, such as aspergillusol A, have been found to selectively inhibit α-glucosidase from Saccharomyces cerevisiae, similar studies focusing specifically on this compound have not been reported in the available scientific literature. nih.gov Compounds isolated from various Aspergillus species have demonstrated notable inhibitory activity against α-glucosidase, but data for this compound itself remains to be established. nih.gov

Other Enzyme Targets and Biochemical Pathways

While direct enzyme inhibition studies on this compound are not extensively documented, its known biological activities suggest potential interactions with various biochemical pathways. The primary reported biological activity of this compound is its antibacterial effect.

Research has demonstrated that this compound exhibits moderate antibacterial activity specifically against Bacillus subtilis. nih.govnih.govmdpi.com In bioassays, this compound created inhibition zones of 7 mm at a concentration of 5 μg and 8 mm at 10 μg against this bacterium. nih.govfrontiersin.org This antibacterial action indicates that this compound likely interferes with essential enzymatic pathways within Bacillus subtilis, although the specific enzyme targets have not been identified.

Furthermore, the broader family of chromone derivatives, to which this compound belongs, has been associated with various enzyme inhibitory activities. nih.govfrontiersin.org For instance, other chromone derivatives have been reported to inhibit enzymes such as phospholipases. rsc.org While these findings are not directly attributed to this compound, they suggest promising avenues for future research into its specific enzyme targets and mechanisms of action. The structural characteristics of this compound as a chromone derivative with a pyridine (B92270) ring may contribute to its potential to interact with and inhibit various enzymes. nih.govfrontiersin.org

Table of Research Findings on the Biological Activity of this compound

Biological ActivityTarget Organism/EnzymeObserved EffectCitation
AntibacterialBacillus subtilisModerate inhibition nih.govnih.govmdpi.com
Inhibition zone of 7 mm at 5 μg nih.govfrontiersin.org
Inhibition zone of 8 mm at 10 μg nih.govfrontiersin.org

Structure Activity Relationship Sar Studies and Rational Design

Correlating Structural Features with Biological Potency and Selectivity

Detailed structure-activity relationship (SAR) studies, which systematically correlate specific structural features of Aspergillitine with its biological potency and selectivity, have not been extensively published. rroij.comresearchgate.net The primary biological activity reported for this compound is a moderate antibacterial effect against Bacillus subtilis. epdf.pubnih.gov

The initial structural proposal for this compound identified it as a unique angular tricyclic chromone (B188151). bvsalud.orgresearchgate.net Subsequent research has noted that this proposed structure is identical to another fungal alkaloid, TMC-120B, which was isolated from Aspergillus ustus. researchgate.netcore.ac.ukscribd.com This structural identity is a critical point in the compound's research history. core.ac.ukjst.go.jp However, beyond the identification of its core scaffold, studies that modify specific functional groups of the this compound molecule to observe corresponding changes in its antibacterial activity are not available. Such studies are fundamental to establishing a clear SAR profile, which would identify the key molecular components—or pharmacophore—responsible for its biological effects. rroij.com

Table 1: Reported Biological Activity of this compound

Compound Target Organism Observed Activity

Rational Design Principles for Enhanced Bioactivity

The rational design of new molecules based on a lead compound like this compound typically relies on an established understanding of its SAR. nih.gov This process involves designing new analogues with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.govresearchgate.net

Given the lack of detailed SAR data for this compound, specific rational design principles for enhancing its bioactivity have not been established. The design of new quorum-sensing inhibitors from other natural products, for example, has been guided by identified critical interactions within the target's binding site and key structural motifs. nih.gov Similar foundational work to identify the molecular target of this compound and its binding interactions is a necessary precursor to any rational design campaign.

Computational Modeling in SAR Elucidation (e.g., Molecular Docking)

Computational modeling, including techniques like molecular docking, is a powerful tool for elucidating SAR by simulating the interaction between a ligand and its protein target. nih.govmdpi.com These methods can predict binding affinities and help visualize the molecular basis of a compound's activity, thereby guiding the design of more effective analogues. mdpi.comscirp.org

There are no specific studies in the available literature that apply computational modeling or molecular docking to this compound to explore its SAR. dntb.gov.uanih.gov Such an analysis would first require the identification of this compound's specific molecular target. Once a target is known, docking studies could be performed to predict the binding mode and energy, highlighting key interactions that could be optimized through synthetic modifications. nih.govmdpi.com This computational approach remains an unexplored area for this particular compound.

Synthesis and Bioevaluation of Designed this compound Analogues

The synthesis of the angular tricyclic chromone structure originally proposed for this compound has been successfully reported. researchgate.net This complex synthesis was achieved in 11 steps, with key stages involving a Stille cross-coupling reaction and a microwave-assisted electrocyclization to construct the nitrogen-containing heterocyclic ring. bvsalud.orgresearchgate.net The total synthesis served to confirm the proposed molecular architecture. bvsalud.orggoogle.com.ar

However, the synthesis of a library of designed this compound analogues for the purpose of a systematic bioevaluation and SAR study is not documented. nih.gov While the synthesis of related angular hetarenochromones is a topic of chemical interest, these efforts are not specifically framed as an attempt to create and test this compound analogues for enhanced biological activity. univ.kiev.ua The development and evaluation of such a series would be a critical next step in exploring the therapeutic potential of this class of molecules.

Table 2: Mentioned Compounds

Compound Name
This compound
TMC-120B

Advanced Research Methodologies in Aspergillitine Studies

Omics Technologies for Pathway Discovery (e.g., Genomics, Proteomics, Metabolomics)

The study of natural products like Aspergillitine, an isoquinoline (B145761) alkaloid from the marine sponge-associated fungus Aspergillus versicolor, is greatly enhanced by omics technologies. scispace.comnih.gov These high-throughput methods provide a holistic view of the biological processes within the producing organism, which is essential for discovering and engineering biosynthetic pathways. mdpi.comnih.gov

Genomics : This is the foundational omics science, focusing on the complete set of an organism's genetic material. isaaa.org For this compound, sequencing the genome of Aspergillus versicolor is the first step in identifying the biosynthetic gene cluster (BGC) responsible for its production. By analyzing the DNA sequence, researchers can locate genes encoding the enzymes required for the alkaloid's assembly. nih.gov Comparative genomics can further reveal similarities to known pathways in other organisms, offering clues to the function of uncharacterized genes. isaaa.org

Proteomics : As the large-scale study of proteins, proteomics provides a functional snapshot of the cellular machinery at a specific moment. isaaa.orghumanspecificresearch.org In the context of this compound research, proteomic analysis can confirm that the enzymes predicted by genomics are actively expressed under conditions that favor this compound production. This involves techniques like mass spectrometry to identify and quantify the proteins present in the fungal cells, verifying the functional components of the biosynthetic pathway. mdpi.com

Metabolomics : This technology focuses on the complete set of small-molecule metabolites within a biological sample. mdpi.com Metabolomics is the closest of the omics technologies to the organism's phenotype. isaaa.org By profiling the metabolome of Aspergillus versicolor, researchers can identify this compound itself, along with its precursors and any related byproducts. This approach is critical for mapping the metabolic network, understanding pathway flux, and discovering novel, structurally related compounds. nih.govnih.gov Integrating metabolomics with genomics and proteomics allows for a comprehensive understanding of how genetic information is translated into the final chemical product. mdpi.com

Omics TechnologyPrimary FocusApplication in this compound Research
GenomicsDNA, Genetic BlueprintIdentification of the this compound biosynthetic gene cluster (BGC) in Aspergillus versicolor. isaaa.orgnih.gov
ProteomicsProteins, Functional MachineryValidation of enzyme expression from the BGC; understanding regulatory proteins. isaaa.orghumanspecificresearch.org
MetabolomicsMetabolites, Chemical ProfileDetection of this compound, its precursors, and related compounds to map the biosynthetic pathway. isaaa.orgmdpi.com

High-Throughput Screening for Activity Profiling

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid, automated testing of thousands to millions of compounds to identify those with a desired biological activity. bmglabtech.com For a natural product like this compound, HTS is essential for systematically profiling its bioactivity against a wide array of potential targets, moving beyond its initially observed effects.

The primary goal of HTS is to identify "hits"—compounds that modulate a target's function in a specific and desired manner. bmglabtech.com This process involves miniaturized assays in microplate formats, robotics for liquid handling, and sensitive detectors to measure the outcome of the biochemical or cellular tests. bmglabtech.comgenome.gov Quantitative HTS (qHTS) further refines this by testing compounds at multiple concentrations, generating dose-response curves directly from the primary screen to determine potency and efficacy while reducing the rate of false positives and negatives. genome.gov

This compound was initially identified with moderate antibacterial activity against Bacillus subtilis. nih.govsemanticscholar.org An HTS campaign could expand on this by:

Screening against diverse microbial panels : Testing this compound against large libraries of pathogenic bacteria and fungi to define its antimicrobial spectrum.

Target-based screening : Evaluating its ability to inhibit specific, essential enzymes or proteins in pathogens.

Phenotypic screening : Assessing its effects on whole-cell systems, such as its ability to disrupt biofilm formation or other virulence factors. evotec.com

HTS StepDescriptionRelevance to this compound
Assay DevelopmentCreating a robust, miniaturized, and automated biological test (e.g., enzyme inhibition, cell viability). evotec.comDeveloping assays for antibacterial, antifungal, or other activities to profile this compound.
Library ScreeningTesting this compound, often as part of a larger compound library, against the developed assay. bmglabtech.comIdentifying the specific biological targets or cellular pathways affected by this compound.
Hit IdentificationAnalyzing data to find compounds that show significant and reproducible activity. bmglabtech.comConfirming this compound's activity (e.g., against B. subtilis) and discovering new activities. nih.gov
Hit ValidationRe-testing fresh compound samples in primary and secondary (orthogonal) assays to eliminate false positives. evotec.comVerifying the scope and potency of this compound's biological effects.

Advanced Spectroscopic and Analytical Techniques for Complex Mixtures

The isolation and characterization of a specific natural product from a complex biological extract requires a suite of advanced spectroscopic and analytical techniques. These methods are indispensable for structure elucidation, quantification, and purity assessment. spectroscopyonline.comsolubilityofthings.com

For this compound, which is produced by a fungus, initial extraction yields a complex mixture containing numerous metabolites. Chromatography is the first step to separate the compound of interest. High-Performance Liquid Chromatography (HPLC) is a key technique for both purification and analysis.

Once isolated, spectroscopy is used for structural determination:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, revealing the carbon-hydrogen framework. solubilityofthings.com

Mass Spectrometry (MS) : MS provides information about a molecule's mass and fragmentation pattern, which helps determine its elemental composition and structural components. solubilityofthings.com

A specific application of these techniques is demonstrated in the synthesis of a fluorinated analog, [18F]fluorothis compound, for potential use as a PET imaging agent. In this research, HPLC was used to purify the final radiolabeled product, and techniques like 19F-NMR were employed to confirm the successful fluorination and characterize the resulting compound. scispace.com This highlights how modern analytical methods are used not only to study the natural compound but also to develop and verify its synthetic derivatives for new applications. scispace.com

TechniquePrincipleApplication in this compound Studies
High-Performance Liquid Chromatography (HPLC)Separation based on differential partitioning between a mobile and stationary phase.Isolation and purification of this compound from fungal extracts; analysis of reaction products like [18F]fluorothis compound. scispace.com
Nuclear Magnetic Resonance (NMR)Interaction of atomic nuclei with an external magnetic field. solubilityofthings.comComplete structure elucidation of this compound and its derivatives. scispace.com
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ions. solubilityofthings.comDetermination of molecular weight and formula; structural confirmation.
Fourier-Transform Infrared (FT-IR) SpectroscopyMeasures the absorption of infrared light by molecular vibrations. spectroscopyonline.comIdentification of functional groups within the this compound molecule.

In Vitro and In Vivo Model Systems for Biological Evaluation (Non-Clinical)

After a compound is identified and profiled, its biological effects must be rigorously evaluated using relevant model systems. This evaluation progresses from simple in vitro (in a test tube or culture dish) experiments to more complex in vivo (in a living organism) studies to predict its potential clinical utility. nih.gov

In Vitro Evaluation : These studies are the first step in biological characterization. For this compound, in vitro testing has been central to defining its antimicrobial properties. It was reported to exhibit moderate antibacterial activity against the Gram-positive bacterium Bacillus subtilis. nih.govsemanticscholar.org Such tests involve exposing the microorganism to the compound in a controlled lab environment and measuring outcomes like the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth. These assays are crucial for establishing a compound's intrinsic potency and spectrum of activity. frontiersin.org

In Vivo Evaluation : In vivo models, typically involving animal studies, are necessary to understand how a compound behaves within a complex biological system. nih.gov While specific in vivo biological evaluation data for this compound's efficacy are not detailed in the provided context, the development of [18F]fluorothis compound is a significant step toward in vivo applications. scispace.com This radiolabeled analog was created for use in Positron Emission Tomography (PET), a non-invasive imaging technique. scispace.com This implies a research trajectory aimed at visualizing the compound's distribution, target engagement, or pharmacokinetic properties within a living organism, which are critical components of pre-clinical in vivo evaluation.

The progression from in vitro to in vivo testing is essential for validating the therapeutic potential of compounds like this compound. nih.gov

Model SystemDescriptionApplication to this compound
In Vitro Microbial CultureGrowing microorganisms (e.g., bacteria, fungi) in liquid or on solid media in the lab.Demonstrated moderate antibacterial activity against Bacillus subtilis. nih.govsemanticscholar.org
In Vitro Cell-Based AssaysUsing cultured mammalian cells to test for cytotoxicity or other cellular effects. mdpi.comTo assess the selectivity of this compound (i.e., toxic to microbes but not human cells).
In Vivo Imaging ModelsUsing techniques like PET scans in animal models to track the distribution of a labeled compound.The synthesis of [18F]fluorothis compound was developed for this purpose, indicating intended future in vivo studies. scispace.com
In Vivo Efficacy ModelsTreating an infection in an animal model (e.g., a mouse) to see if the compound can cure or mitigate the disease.A potential future step to validate the antibacterial activity of this compound in a living system.

Future Directions and Translational Research Horizons for Aspergillitine

Unraveling Cryptic Biosynthetic Pathways and Metabolite Diversity

The genomic era has revealed that fungi, including species of Aspergillus, possess a vast number of "silent" or "cryptic" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. nih.govwalshmedicalmedia.com These unexpressed pathways represent a treasure trove of novel chemical diversity. A primary future direction for Aspergillitine research lies in the activation of these cryptic pathways in its native producer, Aspergillus versicolor, or related strains. researchgate.net

Methodologies to awaken these silent BGCs include:

Co-cultivation: Growing the producing fungus alongside other microorganisms can trigger the expression of otherwise silent gene clusters as a form of chemical defense or communication. walshmedicalmedia.com

OSMAC (One Strain Many Compounds) Approach: Systematically altering cultivation parameters such as media composition, temperature, pH, and aeration can induce the production of novel metabolites. walshmedicalmedia.com

Epigenetic Modification: Using chemical inhibitors of histone deacetylases or DNA methyltransferases can remodel chromatin and activate transcription of silent BGCs.

Heterologous Expression: Cloning entire BGCs from the native Aspergillus strain into a more genetically tractable host, such as Aspergillus nidulans, can facilitate the production and characterization of new compounds. nih.govrsc.org

By employing these strategies, researchers can aim to discover novel analogues of this compound with potentially enhanced bioactivities or entirely new classes of related metabolites. Genome mining techniques can further guide this process by identifying BGCs with homology to known polyketide or alkaloid biosynthetic pathways, prioritizing them for activation studies. jmicrobiol.or.kr This exploration is not only key to discovering new molecules but also to understanding the evolutionary and ecological role of these compounds for the fungus. nih.govfrontiersin.org

Expanding the Scope of Pharmacological Target Identification

Currently, the known bioactivity of this compound is primarily its moderate antibacterial effect against Bacillus subtilis. nih.govfrontiersin.orgmdpi.comnih.gov However, its structural similarity to other bioactive benzopyrans and chromone (B188151) derivatives suggests a much broader pharmacological potential. nih.govfrontiersin.org A critical future direction is to move beyond preliminary antibacterial screening and perform broad-based pharmacological profiling to identify specific molecular targets.

High-throughput screening (HTS) campaigns against diverse target classes are essential. This could involve:

Enzyme Inhibition Assays: Screening this compound against panels of kinases, proteases, phosphatases, and other enzymes implicated in human diseases like cancer and inflammation. For instance, related benzopyran compounds have shown inhibitory activity against cyclooxygenase-2 (COX-2) and various kinases. nih.govfrontiersin.org

Receptor Binding Assays: Evaluating the affinity of this compound for various cell surface and nuclear receptors.

Cell-Based Assays: Testing the compound's effect on specific cellular pathways, such as apoptosis, cell cycle progression, and inflammatory signaling in various human cancer cell lines. researchgate.net Related marine fungal metabolites have demonstrated cytotoxicity against a range of cancer cell lines including HeLa, A549, and HL-60. nih.govfrontiersin.orgcore.ac.uk

Identifying the specific molecular target(s) of this compound is a crucial step in understanding its mechanism of action and for any future therapeutic development. drugdiscoverynews.com This knowledge will enable more focused and rational drug development efforts.

Developing Novel this compound Scaffolds with Improved Potency and Specificity

Once specific pharmacological targets are identified, the native this compound molecule can serve as a "scaffold" for medicinal chemistry efforts. The goal of this research is to synthesize new analogues with improved potency, selectivity, and drug-like properties. Modern synthetic approaches allow for the modification of natural product scaffolds to enhance their therapeutic potential. rsc.org

Key strategies in developing novel this compound scaffolds include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule (e.g., the pyridine (B92270) ring, the chromone core) and testing the resulting analogues' activity against the identified target. This helps to determine which chemical features are essential for its biological effect.

Computational Modeling and Docking: Using the three-dimensional structure of a validated target protein to computationally design and predict the binding of novel this compound derivatives. This in silico approach can prioritize the synthesis of compounds with the highest likelihood of success.

Fragment-Based Drug Discovery: Deconstructing the this compound scaffold into its core fragments and identifying which parts bind to the target. These fragments can then be optimized and re-assembled to create highly potent and specific inhibitors.

The development of robust and reproducible potency assays will be critical throughout this process to quantitatively measure the biological activity of new scaffolds and ensure manufacturing consistency. drugdiscoverynews.comnih.govabzena.com This iterative cycle of design, synthesis, and testing is fundamental to translating a natural product hit into a viable drug lead. rsc.org

Strategic Integration with Synthetic Biology for Sustainable Production

The production of this compound through the fermentation of its marine-derived fungal source can be inefficient and challenging to scale. Synthetic biology offers a powerful toolkit to overcome these limitations and develop sustainable, high-yield production platforms. nih.govfrontiersin.org By engineering the metabolism of a microbial host, it is possible to create cellular "factories" optimized for producing a specific compound. iqs.edunih.gov

Future research in this area will likely involve:

Heterologous Pathway Reconstruction: Once the this compound biosynthetic gene cluster is identified, these genes can be transferred into a robust industrial host organism like Saccharomyces cerevisiae (yeast) or a non-producing strain of Aspergillus. nih.gov

Metabolic Engineering: Optimizing the host's metabolism to increase the supply of precursor molecules needed for this compound biosynthesis. mdpi.com This may involve upregulating key pathways (e.g., the pentose (B10789219) phosphate (B84403) pathway for polyketide precursors) and downregulating competing pathways that drain these precursors. mdpi.com

CRISPR-Based Genome Editing: Using advanced genetic tools like CRISPR-Cas9 to precisely and efficiently modify the host genome to enhance production. nih.gov

Biosensor Development: Engineering biosensors that can detect the intracellular concentration of this compound or its intermediates, allowing for dynamic control of the metabolic pathway and high-throughput screening of engineered strains. nih.gov

These synthetic biology approaches are essential for creating a commercially viable and environmentally friendly production process for this compound and its derivatives, moving beyond reliance on the collection of the original marine host. mdpi.com

Exploration of Agricultural and Biotechnological Applications

Beyond pharmaceuticals, the bioactivities of fungal secondary metabolites are increasingly being harnessed for agricultural and broader biotechnological purposes. researchgate.net The future of this compound research should include an exploration of these non-medical applications.

Potential avenues of investigation include:

Agrochemicals: The antibacterial properties of this compound could be explored for its potential as a biopesticide to protect crops from plant pathogens. researchgate.net Many fungal metabolites serve as leads for developing agents to combat crop diseases.

Enzyme Inhibition in Industry: Compounds that inhibit specific enzymes can have broad industrial applications. agriscigroup.usnih.gov For example, if this compound or its derivatives are found to inhibit enzymes like amylases or lipases, they could be used in food processing or as cleaning agents. agriscigroup.usnih.gov

Antifouling Agents: Given its marine origin, this compound could be tested for its ability to deter the settlement of barnacles, mussels, and other organisms on submerged surfaces, a significant issue for the shipping industry.

Screening this compound in a variety of bioassays relevant to agriculture and biotechnology could unveil new commercial applications for this versatile scaffold, contributing to a more sustainable bioeconomy. researchgate.netagriscigroup.us

Q & A

Q. What is the proposed chemical structure of aspergillitine, and what methodologies were used to determine it?

this compound was initially proposed as a tricyclic angular chromone with a nitrogen-containing heterocycle, based on NMR and mass spectrometry analyses of the natural isolate from Aspergillus versicolor . Key synthetic steps, including Kostanecki-Robinson chromone formation and Stille cross-coupling, were employed to validate the structure. However, discrepancies in NMR data between synthetic and natural isolates later prompted re-evaluation .

Q. What biosynthetic pathways are hypothesized for this compound, given its rare nitrogen incorporation in fungal polyketides?

this compound’s nitrogen atom likely originates from an oximation step during synthesis, as demonstrated in the laboratory via reaction of chromone carbonyls with hydroxylamine . Fungal biosynthesis may involve analogous enzymatic oximation or transamination, though direct evidence remains limited. Comparative studies with related alkaloids (e.g., TMC-120B) suggest shared intermediates in fungal secondary metabolism .

Q. How can researchers replicate the synthesis of this compound for structural validation?

The 11-step synthesis begins with 2,4-dihydroxypropiophenone (7b) and involves:

  • Kostanecki-Robinson reaction to form the chromone core (8a→9).
  • Stille allylation to introduce the nitrogen-bearing sidechain (10→11).
  • Microwave-assisted electrocyclization to close the tricyclic system (13→1) . Detailed protocols for reaction conditions (e.g., Pd(PPh₃)₂Cl₂ catalyst, solvent systems) and purification are critical for reproducibility .

Advanced Research Questions

Q. How do NMR data discrepancies between synthetic and natural this compound challenge its structural assignment?

Synthetic this compound (1) showed significant deviations in 1H^1H and 13C^{13}C NMR shifts compared to Proksch’s natural isolate, particularly in the chromone and nitrogenous ring regions (e.g., δ 6.85 vs. 6.72 for H-10) . These inconsistencies, alongside spectral alignment with TMC-120B (6), suggest misassignment. Researchers must cross-validate NMR data using multiple solvents (CDCl₃ vs. DMSO-d₆) and employ 2D techniques (COSY, HMBC) to resolve ambiguities .

Q. What experimental strategies can resolve contradictions in structural elucidation of fungal metabolites like this compound?

  • Total synthesis : Compare synthetic and natural isolates via NMR, X-ray crystallography, or HRMS.
  • Comparative analysis : Align spectral data with structurally related compounds (e.g., TMC-120B) to identify shared motifs .
  • Isotopic labeling : Trace biosynthetic pathways using 15N^{15}N-labeled precursors to confirm nitrogen incorporation .

Q. Why does this compound’s proposed structure differ from TMC-120B, and what implications does this have for fungal metabolite classification?

this compound (1) and TMC-120B (6) share an isoquinoline core but differ in ring A: 1 has a 2,3-dimethyl-γ-pyrone, while 6 contains a 3-isopropylidene-furanone . This divergence highlights the need for rigorous spectroscopic comparison and challenges assumptions about structural homogeneity in fungal alkaloids. Researchers should prioritize re-isolation and re-analysis of original fungal strains to confirm taxonomic specificity .

Q. How can researchers design bioactivity studies for this compound despite limited natural availability?

  • Synthetic analogs : Test structurally simplified derivatives (e.g., chromone-only intermediates) to identify bioactive moieties .
  • Mechanistic assays : Focus on targets relevant to its reported antibacterial activity (e.g., Bacillus subtilis membrane disruption) using agar diffusion and MIC assays .
  • Computational modeling : Predict binding affinities for enzymes like polyketide synthases or cytochrome P450s .

Methodological Considerations

What criteria should guide the formulation of research questions for fungal metabolite studies?

Apply the FINER framework :

  • Feasible : Ensure access to fungal strains, synthetic tools, and analytical instrumentation.
  • Novel : Address gaps (e.g., nitrogen incorporation mechanisms in polyketides).
  • Ethical : Follow guidelines for microbial sourcing and genetic modification .

Q. How should researchers document contradictory data in structural studies?

  • Tabulate shifts : Provide side-by-side NMR comparisons (natural vs. synthetic) with solvent-specific annotations .
  • Address errors : Note potential typographical or assignment errors in original reports and propose revised interpretations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aspergillitine
Reactant of Route 2
Aspergillitine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.